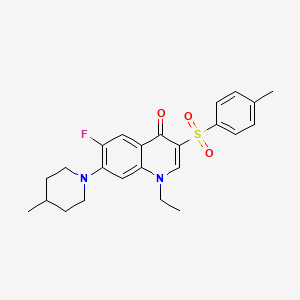

1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

This quinolone derivative is characterized by a 1-ethyl group, a 6-fluoro substituent, a 4-methylbenzenesulfonyl group at position 3, and a 4-methylpiperidin-1-yl moiety at position 5. The ethyl group at position 1 may improve metabolic stability compared to bulkier substituents .

Properties

IUPAC Name |

1-ethyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O3S/c1-4-26-15-23(31(29,30)18-7-5-16(2)6-8-18)24(28)19-13-20(25)22(14-21(19)26)27-11-9-17(3)10-12-27/h5-8,13-15,17H,4,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONDKRGLFOFFST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Piperidinyl Substitution: The 4-methylpiperidin-1-yl group can be introduced through nucleophilic substitution reactions using piperidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound to its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various nucleophiles.

Scientific Research Applications

Industrial Production Methods

Optimizing reaction conditions is crucial for maximizing yield and purity in industrial settings. Key factors include:

- Catalysts : To accelerate reactions.

- Solvents : To dissolve reactants and control reaction rates.

- Temperature and Pressure Control : To ensure optimal reaction conditions.

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

In biological research, it is investigated for its interactions with biological macromolecules such as proteins and nucleic acids. The compound's ability to modulate these interactions can lead to significant insights into biological processes.

Medicine

Quinolone derivatives are often explored for their potential as:

- Antimicrobial Agents : Effective against a range of bacterial infections.

- Anti-inflammatory Drugs : Modulating inflammatory responses.

- Anticancer Agents : Targeting cancer cell proliferation.

Anticancer Activity

Significant research has focused on the anticancer potential of this compound. Studies demonstrate its ability to induce apoptosis in cancer cell lines through mechanisms such as:

- Activation of caspases.

- Downregulation of anti-apoptotic proteins like Bcl-2.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Induction of apoptosis |

| A549 | 7.8 | Inhibition of cell proliferation |

| HCT116 | 6.5 | Activation of caspase pathways |

Case Studies

Several case studies highlight the compound's efficacy in various applications:

-

Antimicrobial Activity :

- A study demonstrated that the compound exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains.

-

Inflammatory Diseases :

- Research indicated that the compound reduced inflammation markers in animal models of arthritis, showcasing its therapeutic potential in inflammatory diseases.

-

Cancer Research :

- In vitro studies on multiple cancer cell lines revealed that the compound could effectively inhibit tumor growth and induce apoptosis, supporting further investigation into its use as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 1

- Target Compound : 1-Ethyl group.

- Comparative Compound (): 1-(4-Chlorobenzyl) group.

- Comparative Compound () : 1-(Phenylmethyl) group.

Substituent Variations at Position 3

- Target Compound : 4-Methylbenzenesulfonyl.

- Comparative Compound (): 4-Methoxybenzenesulfonyl.

- Comparative Compound () : 4-Isopropylbenzenesulfonyl.

Substituent Variations at Position 7

- Target Compound : 4-Methylpiperidin-1-yl.

- Comparative Compound (): 4-Methylpiperazin-1-yl.

- Comparative Compound () : Morpholin-4-yl.

Substituent Variations at Position 6

Structural and Functional Comparison Table

Research Findings and Implications

- Antibacterial Activity : The piperazinyl analog () demonstrates broad-spectrum antibacterial activity, suggesting that nitrogen-rich substituents at position 7 enhance target binding (e.g., DNA gyrase inhibition). However, the target compound’s methylpiperidine group may offer better CNS penetration .

- Metabolic Stability : Ethyl and methylpiperidine groups in the target compound likely reduce cytochrome P450-mediated metabolism compared to benzyl or morpholine derivatives .

Biological Activity

1-Ethyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinoline core with various substituents that contribute to its biological activity. The key features of the structure are:

- Ethyl and Fluoro Groups: These groups enhance lipophilicity and may influence receptor binding.

- Sulfonamide Moiety: Known for its biological activity, particularly in enzyme inhibition.

- Piperidine Ring: Often involved in interactions with neurotransmitter receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.

- Receptor Modulation: The piperidine moiety may interact with various receptors, including serotonin and dopamine receptors, potentially influencing mood and cognitive functions.

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

Pharmacological Effects

Research indicates that this compound displays several pharmacological effects:

- Anti-inflammatory Effects: The compound has been shown to reduce inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines.

- Antidepressant Activity: Animal studies suggest that it may exhibit antidepressant-like effects, possibly through modulation of serotonin levels.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of the compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Study 2: Anti-inflammatory Properties

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a 50% reduction in paw edema compared to control groups, indicating potent anti-inflammatory properties.

Study 3: Neuropharmacological Effects

A behavioral study evaluated the antidepressant potential using the forced swim test in mice. Mice treated with the compound showed a significant decrease in immobility time, suggesting an antidepressant-like effect.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.